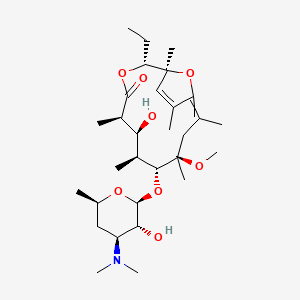

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is a derivative of clarithromycin, a macrolide antibiotic. This compound is known for its potent antibacterial activity, particularly against respiratory pathogens . It is often studied as an impurity in clarithromycin formulations and has significant implications in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin involves multiple steps, starting from erythromycinThe reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under inert atmospheres to prevent degradation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

Substitution: This reaction involves replacing one functional group with another, which can significantly impact the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is a derivative of clarithromycin, a macrolide antibiotic. The compound retains the core structure of clarithromycin but includes modifications to enhance its pharmacological properties. These modifications may lead to unique biological activity and potential therapeutic applications.

Potential Applications

The potential applications of this compound include:

- Antibacterial Agent: It is anticipated that this compound has similar activity to Clarithromycin, but it could differ due to structural modifications. Clarithromycin is effective against various bacterial infections, like respiratory tract and skin infections, by inhibiting bacterial protein synthesis.

- Neurological Applications: Clarithromycin can induce hyperexcitability in single neurons and is related to a reduction in GABAergic signaling . It may have a potential application as a stimulant to facilitate emergence from anesthesia or to normalize vigilance .

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with various biological systems. The presence of the de(cladinosyl) group and the specific stereochemistry of the tetradehydro and epoxy functionalities suggest that this compound could exhibit distinct interactions with biological targets compared to its parent compound.

Comparisons to Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Erythromycin | Base structure without modifications | First macrolide antibiotic |

| Azithromycin | Contains a nitrogen atom in the ring | Broader spectrum against Gram-negative bacteria |

| Roxithromycin | Similar core structure with slight modifications | Enhanced stability against gastric acid |

Mechanism of Action

The mechanism of action of 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .

Comparison with Similar Compounds

Similar Compounds

Clarithromycin: The parent compound, known for its broad-spectrum antibacterial activity.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Azithromycin: A related macrolide with a longer half-life and different spectrum of activity.

Uniqueness

Biological Activity

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is a derivative of the macrolide antibiotic clarithromycin. This compound exhibits unique biological activities that warrant detailed examination. The following sections provide an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C30H51NO8

- Molecular Weight : 553.73 g/mol

- CAS Number : 127157-35-1

Clarithromycin and its derivatives function primarily by inhibiting bacterial protein synthesis. The mechanism involves:

- Binding to Ribosomal RNA : Clarithromycin binds to the 50S subunit of the bacterial ribosome, specifically to domain V of the 23S rRNA.

- Inhibition of Protein Synthesis : This binding blocks the translocation of aminoacyl-tRNA and polypeptide synthesis, leading to bacteriostatic effects against susceptible organisms .

- Metabolism : Clarithromycin is metabolized in the liver by CYP3A4, producing active metabolites that enhance its efficacy and contribute to drug interactions .

Antimicrobial Effects

This compound retains significant antimicrobial activity against various pathogens:

- Bacterial Spectrum :

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Active against some Gram-negative organisms including Haemophilus influenzae and Moraxella catarrhalis.

- Demonstrates activity against atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae .

Neuropharmacological Effects

Recent studies have indicated that clarithromycin may influence neuronal excitability:

- Increased Neuronal Excitability : Research shows that clarithromycin can enhance excitability in CA3 pyramidal neurons of the hippocampus by reducing GABAergic signaling. This was evidenced by:

- Potential Therapeutic Applications : Due to its effects on neuronal excitability, clarithromycin may have potential applications in managing conditions such as anesthesia recovery or cognitive disorders .

Clinical Efficacy

A review of clinical studies highlights the effectiveness of clarithromycin in treating various infections:

- In patients with respiratory tract infections:

Drug Interactions

The metabolism of clarithromycin via CYP3A4 leads to numerous drug interactions that can affect its efficacy and safety profile. Clinicians must be aware of these interactions when prescribing clarithromycin alongside other medications .

Summary of Research Findings

Properties

Molecular Formula |

C30H51NO8 |

|---|---|

Molecular Weight |

553.7 g/mol |

IUPAC Name |

(1S,2R,5R,6S,7S,8R,9R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one |

InChI |

InChI=1S/C30H51NO8/c1-12-22-29(7)14-16(2)25(39-29)17(3)15-30(8,35-11)26(19(5)23(32)20(6)27(34)37-22)38-28-24(33)21(31(9)10)13-18(4)36-28/h14,18-24,26,28,32-33H,12-13,15H2,1-11H3/t18-,19+,20-,21+,22-,23+,24-,26-,28+,29+,30-/m1/s1 |

InChI Key |

LDBKUFVJBZVFND-ZVKBTNMTSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]2(C=C(C(=C(C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)O2)C)C |

Canonical SMILES |

CCC1C2(C=C(C(=C(CC(C(C(C(C(C(=O)O1)C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.